molecular formula C15H11FO4 B578800 6-(2-Fluoro-5-methoxycarbonylphenyl)-2-formylphenol CAS No. 1261919-29-2

6-(2-Fluoro-5-methoxycarbonylphenyl)-2-formylphenol

Cat. No. B578800
CAS RN: 1261919-29-2
M. Wt: 274.247
InChI Key: NEKWWIBUUQWZHM-UHFFFAOYSA-N
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Description

“2-Fluoro-5-methoxycarbonylphenylboronic acid” is a chemical compound with the molecular formula CHBFO . It has an average mass of 197.956 Da and a monoisotopic mass of 198.049973 Da . It’s a highly valuable building block in organic synthesis .


Molecular Structure Analysis

The molecular structure of “2-Fluoro-5-methoxycarbonylphenylboronic acid” is represented by the formula CHBFO .


Chemical Reactions Analysis

Pinacol boronic esters are highly valuable building blocks in organic synthesis. Protodeboronation of these esters is not well developed .

Scientific Research Applications

  • Fluorogenic Aldehyde for Monitoring Aldol Reactions

    • Guo & Tanaka (2009) developed a fluorogenic aldehyde, useful for monitoring the progress of aldol reactions through increased fluorescence. This compound, which includes a formylphenyl group acting as a quencher, becomes highly fluorescent after the aldol reaction, aiding in the visualization and evaluation of reaction conditions.
  • Synthesis of Novel Derivatives for Fluorescence Applications

    • In a study by Bem et al. (2004), derivatives of formylphenols, including a compound structurally similar to 6-(2-Fluoro-5-methoxycarbonylphenyl)-2-formylphenol, were synthesized. These derivatives exhibited strong fluorescence in the presence of amino acids and their derivatives, suggesting potential applications in biochemical assays.
  • Influence on Liquid Crystal Phases

    • The work of Cruickshank et al. (2022) explored the impact of lateral alkyloxy chains, similar in structure to 6-(2-Fluoro-5-methoxycarbonylphenyl)-2-formylphenol, on the formation and stability of ferroelectric nematic phases in liquid crystals. This research could be pertinent in the field of advanced materials, particularly in display technologies.
  • Role in Oxidation Reactions and Synthesis of Complex Molecules

    • Karam et al. (1999) demonstrated the use of compounds with a fluorophenol moiety in oxidation reactions, leading to the synthesis of hydroindolenones and hydroquinolenones. This illustrates the compound's utility in complex organic syntheses.
  • Development of Fluorinated Retinoic Acid Analogues

    • Research by Lovey & Pawson (1981) included the synthesis of fluorinated retinoic acid analogues, incorporating structures similar to 6-(2-Fluoro-5-methoxycarbonylphenyl)-2-formylphenol. This study highlights its relevance in medicinal chemistry and drug development.
  • Creation of Novel Fluorophores for Imaging

    • The synthesis of 4-(4-[11C]methoxyphenyl)-(5-fluoro-2-hydroxyphenyl)-methylene-aminobutyric acid by Vos & Slegers (1994) illustrates the use of fluorinated compounds in creating novel imaging agents, potentially useful in neurological studies and brain imaging techniques.
  • Application in Polymerization and Material Sciences

    • Krause et al. (2019) investigated the copolymerization of fluoro and oxy ring-disubstituted phenylcyanoacrylates with styrene. This research shows the compound's role in developing new materials with specific properties.
  • Synthesis of Schiff Base Compounds for Structural Analysis

    • The work of Ashfaq et al. (2022) on the synthesis of halo-functionalized Schiff base compounds, including structural elements related to 6-(2-Fluoro-5-methoxycarbonylphenyl)-2-formylphenol, provided insights into molecular interactions and stability, relevant in materials science and molecular engineering.
  • Chemical Modification and Analysis of Novel Compounds

    • The study by Yang & Hay (1993) on the oxidative polymerization of phenols with various substituents, including fluorine and methoxy groups, reflects the importance of such compounds in polymer science.
  • Inhibition of Tubulin Polymerization in Cancer Research

    • Research by Gastpar et al. (1998) on methoxy-substituted indoles, structurally related to the compound , highlighted their role in inhibiting tubulin polymerization, a key mechanism in cancer treatment research.

Safety and Hazards

The safety information for “2-Fluoro-5-methoxycarbonylphenylboronic acid” includes the following hazard statements: H315, H319, H335. The precautionary statements include P261, P305, P338, P351 .

properties

IUPAC Name

methyl 4-fluoro-3-(3-formyl-2-hydroxyphenyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FO4/c1-20-15(19)9-5-6-13(16)12(7-9)11-4-2-3-10(8-17)14(11)18/h2-8,18H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEKWWIBUUQWZHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)F)C2=CC=CC(=C2O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50685306
Record name Methyl 6-fluoro-3'-formyl-2'-hydroxy[1,1'-biphenyl]-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50685306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261919-29-2
Record name Methyl 6-fluoro-3'-formyl-2'-hydroxy[1,1'-biphenyl]-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50685306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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